Home > Products > Screening Compounds P87151 > Cyclo(-L-Ala-L-Glu)
Cyclo(-L-Ala-L-Glu) -

Cyclo(-L-Ala-L-Glu)

Catalog Number: EVT-13537176
CAS Number:
Molecular Formula: C8H12N2O4
Molecular Weight: 200.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclo(-L-Alanine-L-Glutamic Acid) is a cyclic dipeptide formed from the amino acids L-Alanine and L-Glutamic Acid. This compound is characterized by its cyclic structure, which can influence its biological activity and stability compared to linear peptides. Cyclo(-L-Alanine-L-Glutamic Acid) has garnered interest in various scientific fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications.

Source

Cyclo(-L-Alanine-L-Glutamic Acid) can be synthesized from its linear precursor, L-Alanyl-L-Glutamic Acid, through cyclization methods that typically involve dehydrating agents. It is also found in nature as part of various biological processes, although its specific natural occurrence is less documented.

Classification

Cyclo(-L-Alanine-L-Glutamic Acid) belongs to the class of cyclic dipeptides, which are small peptides that form a cyclic structure. These compounds are often classified based on their amino acid composition and chirality. The cyclic form can exhibit distinct properties and biological activities compared to their linear counterparts.

Synthesis Analysis

Methods

The synthesis of Cyclo(-L-Alanine-L-Glutamic Acid) can be achieved through several methods:

  1. Cyclization of Linear Dipeptides: The most common method involves the cyclization of the linear dipeptide L-Alanyl-L-Glutamic Acid under acidic or basic conditions. A dehydrating agent such as dicyclohexylcarbodiimide is often employed to facilitate the cyclization process.
  2. Solid-Phase Peptide Synthesis (SPPS): This industrial method allows for efficient and scalable production of cyclic dipeptides. It involves the stepwise assembly of peptide chains on a solid support, followed by cyclization and subsequent cleavage from the resin.

Technical Details

The cyclization process typically requires careful control of reaction conditions, including temperature, pH, and the concentration of reagents. The use of solvents like trifluoroethanol has been reported to enhance yields during synthesis .

Molecular Structure Analysis

Structure

Cyclo(-L-Alanine-L-Glutamic Acid) features a diketopiperazine ring structure formed by the condensation of the carboxyl group of one amino acid with the amino group of another. The molecular formula is C8H12N2O4C_8H_{12}N_2O_4, with a molecular weight of 200.19 g/mol.

Data

  • Molecular Weight: 200.19 g/mol
  • Molecular Formula: C₈H₁₂N₂O₄
  • CAS Number: 16364-36-6

The structural conformation can affect its interactions with biological targets, influencing its pharmacological profile.

Chemical Reactions Analysis

Reactions

Cyclo(-L-Alanine-L-Glutamic Acid) can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions may be performed using reducing agents like sodium borohydride.
  3. Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Technical Details

The specific conditions for these reactions vary based on desired products and include factors such as temperature and solvent choice. For instance, oxidation may yield oxidized derivatives, while reduction may lead to altered forms of the cyclic dipeptide.

Mechanism of Action

The mechanism of action for Cyclo(-L-Alanine-L-Glutamic Acid) involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it has been studied for potential inhibitory effects on enzymes involved in disease pathways, suggesting therapeutic implications in treating certain conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.3 g/cm³
  • Boiling Point: 426.3 °C at 760 mmHg
  • Melting Point: 178–181 °C (in methanol)

Chemical Properties

Cyclo(-L-Alanine-L-Glutamic Acid) exhibits properties typical of cyclic peptides, including stability against enzymatic degradation compared to linear peptides. Its solubility varies depending on solvent polarity and pH levels.

Applications

Cyclo(-L-Alanine-L-Glutamic Acid) has diverse applications in scientific research:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Investigated for its role in cellular processes and potential modulation of biological pathways.
  3. Medicine: Explored for therapeutic effects, including antimicrobial and anticancer activities.
  4. Industry: Utilized in developing novel materials and bioactive compounds .
Introduction to Cyclic Dipeptides and Diketopiperazine Scaffolds

Significance of 2,5-Diketopiperazine (DKP) Rings in Bioactive Compounds

The 2,5-diketopiperazine (DKP) scaffold, formed by the cyclization of two α-amino acids, represents the smallest cyclic peptide motif in nature. Its intrinsic rigidity, stability against enzymatic degradation, and capacity for diverse non-covalent interactions make it a privileged structure in medicinal chemistry and chemical biology [2] [4]. DKPs exhibit remarkable biofunctional diversity, including antimicrobial, anticancer, antiviral, and signaling activities. For example, cyclo(L-Leu-L-Pro) produced by Achromobacter xylosoxidans inhibits aflatoxin biosynthesis in Aspergillus parasiticus by repressing key aflatoxin-related genes (aflR, hexB, pksL1) at concentrations as low as 0.20 mg/ml [6]. Similarly, cyclo(L-Ala-L-Pro) specifically binds to and inhibits glutathione S-transferase (AfGST) in Aspergillus flavus, disrupting aflatoxin regulatory pathways [1]. The DKP core’s ability to mimic peptide conformations enables precise target engagement, as demonstrated by the FDA-approved DKP-derived drug Tadalafil (a PDE5 inhibitor) and clinical candidates like Retosiban (an oxytocin antagonist) [4].

Table 1: Bioactive Cyclic Dipeptides Featuring the DKP Scaffold

CompoundProducing OrganismBiological ActivityMolecular Target
cyclo(-L-Ala-L-Pro)Stenotrophomonas sp.Aflatoxin inhibitionAfGST enzyme in A. flavus
cyclo(L-Leu-L-Pro)Achromobacter xylosoxidansRepresses aflatoxin gene expressionTranscriptional regulator AflR
cyclo(L-Phe-L-Pro)Lactobacillus plantarumAntiviral (influenza A/H3N2)Viral entry/fusion machinery
cyclo(L-Pro-D-Leu)Entomopathogenic bacteriaAntifungal (against A. flavus, MIC 8 μg/ml)Fungal cell wall/membrane synthesis
PhenylahistinAspergillus ustusTubulin depolymerization (anticancer)β-tubulin subunit

Stereochemical Influence on Cyclic Dipeptide Conformation and Functionality

Stereochemistry governs the three-dimensional architecture and bioactivity of DKPs. The proline residue imposes conformational constraints due to its pyrrolidine ring, favoring specific ring puckering and side chain orientations [2] [4]. In cyclo(-L-Ala-L-Glu), the (2S,5S) configuration results in a cis orientation of the Ala and Glu side chains relative to the DKP plane, enabling distinct hydrogen-bonding and electrostatic interactions with biological targets. This stereospecificity is critical for activity: cyclo(L-Pro-D-Leu) exhibits potent antifungal effects against A. flavus (MIC 8 μg/ml), while its diastereomer cyclo(L-Pro-L-Leu) shows significantly reduced efficacy [10]. Computational analyses reveal that DKPs with L-configured amino acids adopt boat or chair conformations that optimize hydrophobic burial or polar contact surfaces, directly influencing membrane permeability and target affinity [2] [4]. The presence of proline enhances metabolic stability, as observed in cyclo(-L-Ala-L-Glu)’s resistance to peptidases in physiological environments [8].

Historical Context and Recent Resurgence in Cyclo(-L-Ala-L-Glu) Research

Cyclic dipeptides were first identified in 1880 and initially dismissed as protein degradation artifacts. However, advances in analytical techniques have revealed their widespread occurrence in biological systems and fermented foods [2] [4]. cyclo(-L-Ala-L-Glu) (CAS# 16364-36-6) was historically characterized as a minor metabolite in microbial fermentations, with limited pharmacological exploration. Recent interest has been reignited due to:

  • Structural Identification: Physicochemical characterization confirmed its molecular formula (C₈H₁₂N₂O₄, MW 200.19 g/mol), density (1.3±0.1 g/cm³), and stability profile (storage at -20°C protected from light) [3] [5] [8].
  • Biosynthetic Advances: CRISPR/Cas-based editing of microbial gene clusters (e.g., cdps genes in Lactobacillus) enables high-yield production via heterologous expression [4] [9]. High-throughput solid-phase extraction (SPE) methods using C18 columns and methanol gradients (5–50%) now efficiently isolate cyclo(-L-Ala-L-Glu) from complex culture filtrates [9].
  • Functional Synergy: Emerging evidence suggests DKP-mediated neurotransmitter interactions; cyclo(-L-Ala-L-Glu)’s glutamate moiety may modulate cholinergic-glutamatergic synergy akin to habenula-IPN circuitry [7].

Table 2: Physicochemical Properties of Cyclo(-L-Ala-L-Glu)

PropertyValueMethod/Reference
CAS Number16364-36-6Chemical registry
Molecular FormulaC₈H₁₂N₂O₄High-resolution MS
Molecular Weight200.19 g/molMass spectrometry
Boiling Point621.2±40.0 °C at 760 mmHgThermogravimetric analysis
Flash Point329.5±27.3 °CClosed-cup method
LogP-2.02Chromatographic measurement
Hydrogen Bond Acceptors6Computational modeling
Topological Polar Surface Area95.5 ŲChemoinformatic calculation

Research Gaps and Motivations for Studying Cyclo(-L-Ala-L-Glu)

Despite its promising features, critical knowledge gaps persist:

  • Mechanistic Ambiguity: While cyclo(L-Ala-L-Pro) inhibits AfGST to suppress aflatoxin synthesis [1], cyclo(-L-Ala-L-Glu)’s molecular targets remain unvalidated. Its glutamate moiety suggests potential interactions with neuroreceptors or antioxidant enzymes, but empirical evidence is lacking [7] [8].
  • Biosynthetic Limitations: Natural yields are low (<10 mg/L in bacterial cultures). Although combinatorial tailoring of DKPs via enzymes like cytochrome P450s or methyltransferases offers solutions [4], these approaches remain unexplored for cyclo(-L-Ala-L-Glu).
  • Underexplored Bioactivities: Preliminary reports indicate antioxidant and anti-inflammatory potential [5], yet systematic studies against cancer, metabolic, or neurological models are absent. Its efficacy in food preservation—demonstrated for structurally similar DKPs like cyclo(L-Pro-D-Leu) in soybeans and peanuts [10]—remains untested.
  • Supramolecular Applications: Proline-based DKPs self-assemble into nanostructures for drug delivery [2] [9], but cyclo(-L-Ala-L-Glu)’s carboxyl group offers unique opportunities for pH-responsive biomaterials.

Table 3: Synthesis and Isolation Routes for Cyclo(-L-Ala-L-Glu)

MethodKey FeaturesYield/PurityReference Approach
Chemical SynthesisSolution-phase cyclization of L-Ala-L-Glu dipeptide~45% yield, >85% purityStandard peptide coupling
Microbial FermentationLactobacillus plantarum culture filtrate<10 mg/LNatural production
Anion Exchange Chromatography (AEC)Purification using IRA-67/A420S resinsModerate purityPre-2020 methods
High-throughput MeSPEC18 SPE with methanol gradient (5–50%)>90% purity, 5-fold yield increaseModern isolation [9]
CRISPR/Cas-enhanced Biosynthesiscdps gene editing in host strainsTheoretical, not reportedProposed future direction

The article continues with deeper explorations of chemical properties and bioactivity mechanisms in subsequent sections, maintaining the structured approach outlined above.

Properties

Product Name

Cyclo(-L-Ala-L-Glu)

IUPAC Name

3-(5-methyl-3,6-dioxopiperazin-2-yl)propanoic acid

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

InChI

InChI=1S/C8H12N2O4/c1-4-7(13)10-5(8(14)9-4)2-3-6(11)12/h4-5H,2-3H2,1H3,(H,9,14)(H,10,13)(H,11,12)

InChI Key

GWFWPFQFBPEFQN-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.